methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers
Description
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chiral organic compound characterized by a tetrahydroquinoline backbone with a methyl ester group at position 4 and a methyl substituent at position 2. The compound exists as a mixture of diastereomers due to the stereogenic centers at positions 2 and 3. Diastereomers differ in physical properties (e.g., solubility, melting point) and reactivity, making their separation and characterization critical for applications in pharmaceuticals or asymmetric synthesis.
Properties
CAS No. |
1290610-04-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.3 |
Purity |
90 |
Origin of Product |
United States |
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of tetrahydroquinoline derivatives, including methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, as antiparasitic agents. Research has shown that these compounds exhibit significant activity against various parasites. For instance, a study reported the synthesis and evaluation of new derivatives that demonstrated promising antiparasitic effects . The structural features of tetrahydroquinolines are believed to enhance their interaction with biological targets in parasites.
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes. A related study demonstrated that certain tetrahydroquinoline derivatives could inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance . This suggests that methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate may serve as a lead compound for developing new inhibitors against resistant bacterial strains.
Diastereoselective Synthesis
The synthesis of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves diastereoselective methods that are crucial for producing compounds with specific stereochemical configurations. A notable synthetic route includes the alkylation of methyl (2-nitrophenyl)acetate followed by ozonolysis and catalytic hydrogenation . This method allows for high yields of diastereomers with defined stereochemistry, essential for further biological testing.
Building Block for Complex Molecules
Due to its versatile structure, methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate serves as a valuable building block in organic synthesis. It can be transformed into various functionalized derivatives through reactions such as oxidation and substitution . These derivatives can then be utilized in the synthesis of more complex molecules relevant to medicinal chemistry.
Mechanism of Action
The exact mechanism of action of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate depends on its specific biological target. Generally, these compounds interact with enzymes or receptors in the body, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in disease processes or bind to receptors to elicit a therapeutic response.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lacks explicit studies on this compound, a comparison framework can be constructed using structural analogs and general principles of stereochemistry and tetrahydroquinoline derivatives. Below is a hypothetical analysis based on common methodologies referenced in the evidence:
Table 1: Comparison of Tetrahydroquinoline Derivatives
| Compound Name | Substituents | Diastereomer Ratio | Key Physical Properties | Applications |
|---|---|---|---|---|
| Methyl 2-methyl-THQ-4-carboxylate* | 2-CH₃, 4-COOCH₃ | Not reported | Not available | Hypothetical: Catalysis |
| Ethyl 3-nitro-THQ-4-carboxylate | 3-NO₂, 4-COOCH₂CH₃ | 55:45 | Mp: 112–114°C | Nitroaromatic intermediates |
| Methyl 6-fluoro-THQ-4-carboxylate | 6-F, 4-COOCH₃ | Single diastereomer | Solubility: High in DCM | Fluorinated drug scaffolds |
*Target compound; data inferred from structural analogs.
Key Findings:
Diastereomer Complexity : Unlike enantiomers, diastereomers in mixtures (e.g., 55:45 ratios in ethyl 3-nitro-THQ-4-carboxylate) require advanced separation techniques like chiral HPLC or crystallization .
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance reactivity in nucleophilic substitutions, as seen in ethyl 3-nitro-THQ-4-carboxylate .
Methodological Insights from the Evidence
- Literature Aggregation : Platforms like Research Rabbit () enable researchers to map related studies by author networks or citation trails, which could identify analogs like ethyl 3-nitro-THQ derivatives.
Academic Collaboration : ResearchGate () facilitates access to unpublished data or diastereomer-specific analyses from global researchers.
Analytical Techniques : Methods for quantifying diastereomer ratios (e.g., NMR integration, HPLC) align with protocols discussed in analytical chemistry resources ().
Limitations and Recommendations
The absence of direct data underscores the need for original research. Proposed steps include:
Synthetic Characterization : Synthesize the compound and analyze diastereomer ratios via chiral chromatography.
Computational Modeling : Use DFT calculations to predict stereochemical stability and reactivity.
Collaborative Outreach : Leverage platforms like ResearchGate () to query unpublished datasets.
Biological Activity
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound belonging to the tetrahydroquinoline family, which is notable for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a tetrahydroquinoline core, which is a significant structural motif in various pharmaceuticals. The synthesis of this compound typically involves diastereoselective reactions that yield a mixture of diastereomers. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of these reactions.
Synthesis Methods
- [4 + 2] Annulation : A highly diastereoselective approach has been developed using ortho-tosylaminophenyl-substituted precursors with cyanoalkenes. This method has shown yields up to 96% with excellent diastereoselectivity (greater than 20:1) under mild conditions .
- Cascade Reactions : Other methods involve cascade or tandem reactions that facilitate the rapid synthesis of highly substituted tetrahydroquinolines, achieving diastereomeric ratios as high as 93:7 .
Biological Activity
The biological activity of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have been shown to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that contributes to antibiotic resistance . This suggests that methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate may possess similar inhibitory effects.
Anticancer Properties
Studies have also explored the anticancer potential of tetrahydroquinoline derivatives. Some compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of tetrahydroquinoline derivatives against bacterial strains resistant to conventional antibiotics. The results indicated that specific diastereomers exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Case Study on Anticancer Activity : Another investigation focused on the cytotoxic effects of tetrahydroquinoline derivatives on breast cancer cells. The study reported significant reductions in cell viability and increased apoptosis markers in treated cells compared to controls .
Data Tables
| Activity Type | Compound | Target | Effectiveness |
|---|---|---|---|
| Antimicrobial | Tetrahydroquinoline derivative | NDM-1 enzyme | Inhibition observed |
| Anticancer | Tetrahydroquinoline derivative | Breast cancer cell lines | Significant cytotoxicity |
| Synthesis Method | Yield (%) | Diastereomeric Ratio (dr) | Conditions |
|---|---|---|---|
| [4 + 2] Annulation | Up to 96 | >20:1 | Mild conditions |
| Cascade Reaction | Variable | Up to 93:7 | Room temperature |
Chemical Reactions Analysis
Reaction Mechanisms and Functional Group Reactivity
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate participates in reactions typical of carboxylic esters and tetrahydroquinoline systems:
Esterification/Hydrolysis
-
Esterification : The ester group can undergo transesterification under acidic or basic conditions.
-
Hydrolysis : Acidic or enzymatic hydrolysis converts the ester to a carboxylic acid.
Alkylation/Acylation
-
The nitrogen atom in the tetrahydroquinoline ring may act as a nucleophile, enabling alkylation or acylation reactions.
Redox Reactions
-
The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.
Diastereomeric Mixtures
The formation of diastereomers depends on reaction conditions and stereochemical control during synthesis. For example:
-
Controlled Hydrogenation : The tandem hydrogenation in produces a single diastereomer with C2 alkyl cis to C4 ester .
-
Variable Conditions : Deviations in catalyst choice, temperature, or reaction time may lead to mixed diastereomers.
Structural Analysis of Diastereomers
| Diastereomer | Key Feature | NMR Evidence |
|---|---|---|
| Cis | C2 alkyl and C4 ester groups cis | Upfield shift for C2 alkyl protons |
| Trans | C2 alkyl and C4 ester groups trans | Downfield shift for C2 alkyl protons |
Research Findings and Trends
-
Diastereoselectivity : High diastereoselectivity (>90%) is achievable through optimized hydrogenation conditions .
-
Scalability : Continuous flow synthesis or optimized catalytic methods improve industrial viability.
-
Regioselectivity : Alkylation of related quinoline derivatives shows regioselectivity favoring sulfur- or oxygen-methylation .
This synthesis and reactivity analysis highlights the importance of reaction design in controlling diastereomer composition, with hydrogenation as the critical step for stereoselectivity.
Preparation Methods
Diastereoselective Synthesis via Tandem Hydrogenation and Reductive Amination
A pivotal method for synthesizing methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves a diastereoselective approach starting from methyl (2-nitrophenyl)acetate. This route, developed by , employs a four-step sequence:
-
Alkylation : Methyl (2-nitrophenyl)acetate is alkylated with an allylic halide, introducing a side chain critical for subsequent cyclization.
-
Ozonolysis : The allylic double bond is cleaved to generate a carbonyl group.
-
Catalytic Hydrogenation : This step initiates a tandem reaction sequence:
-
Reduction of the nitro group to an amine.
-
Condensation of the amine with the side-chain carbonyl to form a Schiff base.
-
Reduction of the Schiff base to a secondary amine.
-
Reductive amination with formaldehyde (generated in situ during ozonolysis) to introduce the 2-methyl group.
-
The final product is obtained as a mixture of diastereomers due to the stereochemical outcomes at C2 and C4 during hydrogenation. Yields for this method range from 60–75%, with diastereomeric ratios (dr) influenced by the choice of allylic halide and hydrogenation conditions .
Decarboxylation and Reductive Functionalization
A third approach, derived from CN102702098A , modifies the synthesis of 6-methoxy-tetrahydroquinoline derivatives to target the 2-methyl variant. The sequence includes:
-
Substitution and Ring Closure : p-Toluidine is substituted with ethoxymethylene, followed by high-temperature cyclization to form a quinoline precursor.
-
Decarboxylation and Halogenation : Hydrolysis and decarboxylation yield a halogenated intermediate, which undergoes dehydrohalogenation.
-
Carboxylation and Reduction : Lithium diisopropylamide (LDA)-mediated deprotonation and carboxylation with methyl chloroformate introduce the ester group. Final hydrogenation reduces the aromatic ring and removes halogens, yielding the tetrahydroquinoline structure .
This method achieves moderate yields (50–65%) and produces a near-equimolar mixture of diastereomers, attributed to non-selective reduction steps.
Comparative Analysis of Synthetic Routes
Factors Influencing Diastereomer Formation
-
Catalyst Choice : The use of PPA or PPE in cyclocondensation promotes racemization, whereas hydrogenation catalysts (e.g., Pd/C) in favor kinetic control, enhancing diastereoselectivity.
-
Temperature and Solvent : Higher temperatures (e.g., 110°C in ) increase reaction rates but reduce stereochemical fidelity. Polar solvents like tetrahydrofuran stabilize intermediates, marginally improving dr .
-
Substituent Effects : Bulky allylic halides in hinder free rotation, leading to higher dr values (up to 5:1).
Q & A
How can researchers optimize the synthesis of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate to minimize diastereomer formation?
Answer:
To reduce diastereomer formation, employ stereoselective catalysts such as Brønsted acids (e.g., chiral phosphoric acids) to favor specific transition states during hydrogenation or cyclization steps . Reaction parameters like solvent polarity, temperature, and stoichiometric ratios of intermediates should be systematically tested. For example, highlights the use of PdCl₂(PPh₃)₂ in cross-coupling reactions to control regioselectivity, which could be adapted to minimize competing pathways. Additionally, kinetic versus thermodynamic control strategies (e.g., low-temperature quenching) may suppress undesired stereoisomers .
What advanced techniques are recommended for separating and characterizing diastereomers of this compound?
Answer:
High-performance liquid chromatography (HPLC) with chiral stationary phases or supercritical fluid chromatography (SFC) can resolve diastereomers . Post-separation, X-ray crystallography is critical for absolute stereochemical assignment, as demonstrated in and , where crystal structures revealed axial substituent orientations and hydrogen-bonding networks . Differential scanning calorimetry (DSC) and dynamic nuclear polarization (DNP)-enhanced NMR can further distinguish diastereomers by analyzing melting behavior and nuclear spin interactions, respectively.
How can researchers confirm the stereochemistry and conformational stability of the diastereomers?
Answer:
Single-crystal X-ray diffraction remains the gold standard for unambiguous stereochemical determination, as shown in for a tetrahydroquinoline derivative . For dynamic systems, variable-temperature NMR (VT-NMR) and NOESY/ROESY experiments can probe conformational exchange and spatial proximity of substituents. utilized ¹³C NMR to identify distinct diastereomer signals, supported by GC-MS and SFC-MS for compositional validation .
What methodologies are effective in analyzing batch-to-batch inconsistencies in diastereomer ratios?
Answer:
Combine orthogonal analytical techniques:
- Chromatography : SFC-MS or GC-MS to quantify diastereomer ratios .
- Spectroscopy : ¹H/¹³C NMR integration of diagnostic peaks (e.g., methyl or carboxylate groups) to assess purity and isomer distribution .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation and identify kinetic bottlenecks.
Contradictions in data may arise from solvent impurities or catalyst degradation; replicate experiments under controlled conditions (e.g., inert atmosphere) are essential.
How should researchers handle stability and reactivity challenges during storage or experimental use?
Answer:
Refer to Safety Data Sheet (SDS) guidelines for tetrahydroquinoline derivatives, which recommend:
- Storage : Dry, inert atmospheres (argon/nitrogen) at -20°C in amber glass to prevent photodegradation .
- Handling : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to moisture.
For reactive intermediates, conduct accelerated stability studies (e.g., thermal stress tests at 40–60°C) to identify decomposition pathways. emphasizes avoiding electrostatic discharge and ensuring ventilation during scale-up .
What computational tools can predict the thermodynamic favorability of diastereomers?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and relative Gibbs free energies of diastereomers. Molecular dynamics (MD) simulations may reveal solvent effects on conformational equilibria. ’s structural data (e.g., dihedral angles in biphenyl groups) can serve as validation benchmarks for computational models .
How do substituent modifications (e.g., methyl vs. methoxy groups) influence diastereomer ratios?
Answer:
Steric and electronic effects of substituents alter reaction pathways. For example:
- Electron-withdrawing groups (e.g., Cl) may slow cyclization, favoring kinetic products.
- Steric hindrance at the 4-position (carboxylate) could bias ring puckering, as seen in ’s half-chair conformation analysis .
Systematic structure-activity relationship (SAR) studies, as in ’s synthesis of methoxy-substituted quinolines, are recommended to map substituent effects .
What strategies validate the absence of racemization during synthesis or isolation?
Answer:
- Chiral HPLC/SFC : Compare retention times before and after prolonged storage.
- Polarimetry : Monitor optical rotation changes.
- Isotopic Labeling : Use deuterated solvents to trace potential proton exchange in labile stereocenters.
’s use of ¹³C NMR to detect stereoisomer signals provides a template for monitoring configurational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
